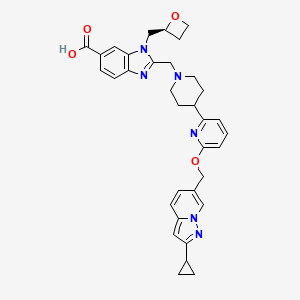![molecular formula C11H12ClN3O3 B15140286 4-Chloro-7-(2-deoxy-|A-D-erythro-pentofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B15140286.png)
4-Chloro-7-(2-deoxy-|A-D-erythro-pentofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-7-(2-deoxy-|A-D-erythro-pentofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine is a synthetic nucleoside analog This compound is structurally related to naturally occurring nucleosides but has been modified to include a chlorine atom at the 4-position and a deoxy sugar moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-(2-deoxy-|A-D-erythro-pentofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine typically involves the glycosylation of a protected pyrrolo[2,3-d]pyrimidine base with a suitable sugar donor. One common method includes the use of 2-deoxy-3,5-di-O-(4-toluoyl)-|A-D-erythro-pentofuranosyl chloride as the glycosyl donor . The reaction is carried out under anhydrous conditions, often in the presence of a Lewis acid catalyst such as trimethylsilyl trifluoromethanesulfonate (TMSOTf).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process typically involves chromatography techniques to isolate the desired product from by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-7-(2-deoxy-|A-D-erythro-pentofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sugar moiety.
Glycosylation: The compound can participate in further glycosylation reactions to form more complex nucleoside analogs.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or thiols can be used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azido derivative, while oxidation might produce a hydroxylated product.
Scientific Research Applications
4-Chloro-7-(2-deoxy-|A-D-erythro-pentofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antiviral and anticancer agent. Its structural similarity to natural nucleosides allows it to interfere with viral replication and cancer cell proliferation.
Biochemistry: Used in the study of nucleic acid interactions and enzyme mechanisms.
Pharmacology: Investigated for its pharmacokinetics and pharmacodynamics properties in preclinical models.
Synthetic Biology: Utilized in the design of synthetic nucleic acids for gene editing and molecular diagnostics.
Mechanism of Action
The mechanism of action of 4-Chloro-7-(2-deoxy-|A-D-erythro-pentofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine involves its incorporation into DNA or RNA, leading to chain termination or the introduction of mutations. This disrupts the normal function of nucleic acids, thereby inhibiting viral replication or inducing apoptosis in cancer cells. The compound targets polymerases and other enzymes involved in nucleic acid synthesis.
Comparison with Similar Compounds
Similar Compounds
7-Deaza-2’-deoxyadenosine: Lacks the nitrogen at the 7-position, replaced by a carbon atom.
2-Chloro-2’-deoxyadenosine (Cladribine): Similar structure but with a chlorine atom at the 2-position.
7-Deaza-2’-deoxyguanosine: Another deaza analog with modifications at the 7-position.
Uniqueness
4-Chloro-7-(2-deoxy-|A-D-erythro-pentofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine substitution at the 4-position and the deoxy sugar moiety contribute to its stability and efficacy as a therapeutic agent.
Properties
Molecular Formula |
C11H12ClN3O3 |
|---|---|
Molecular Weight |
269.68 g/mol |
IUPAC Name |
(2R,5R)-5-(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C11H12ClN3O3/c12-10-6-1-2-15(11(6)14-5-13-10)9-3-7(17)8(4-16)18-9/h1-2,5,7-9,16-17H,3-4H2/t7?,8-,9-/m1/s1 |
InChI Key |
FHODFBMHXPTGHP-CFCGPWAMSA-N |
Isomeric SMILES |
C1[C@@H](O[C@@H](C1O)CO)N2C=CC3=C2N=CN=C3Cl |
Canonical SMILES |
C1C(C(OC1N2C=CC3=C2N=CN=C3Cl)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


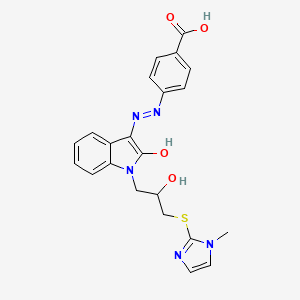

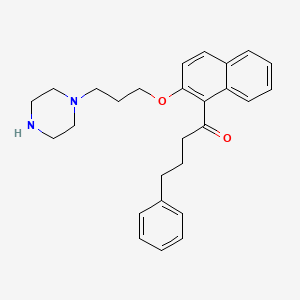
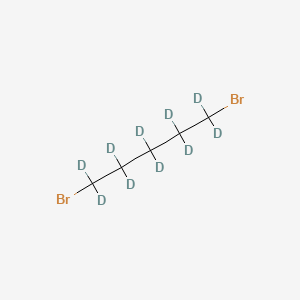
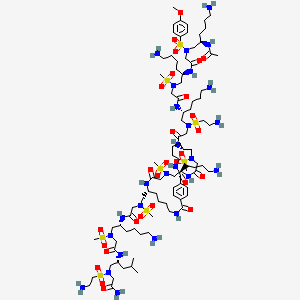
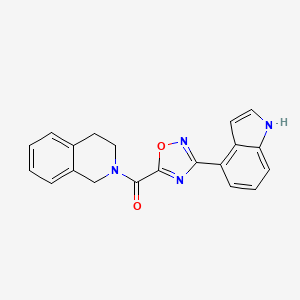

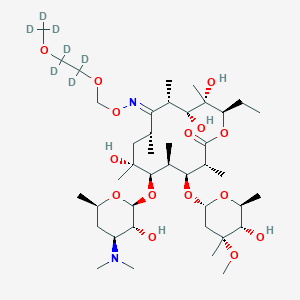
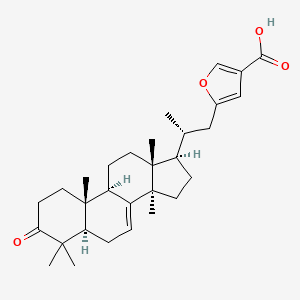
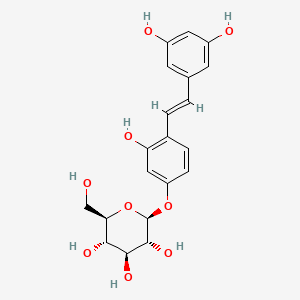

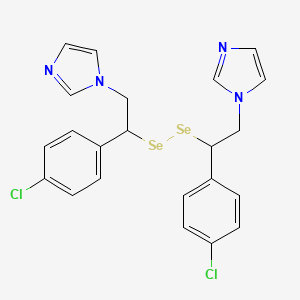
![N'-[9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1H-purin-6-yl]-N,N-dimethylmethanimidamide](/img/structure/B15140263.png)
